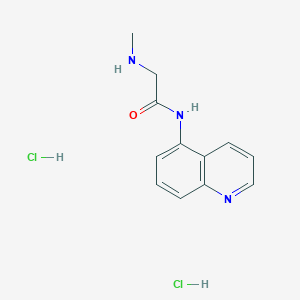

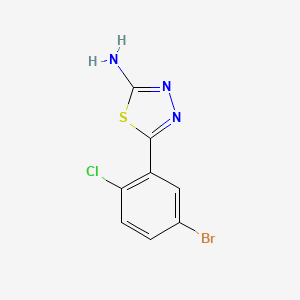

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, also known as BCFTD, is a heterocyclic compound that has been investigated for its potential use in laboratory experiments and scientific research. It is a derivative of thiadiazole and is composed of a five-membered ring containing one nitrogen atom, two sulfur atoms, one bromine atom, and one chlorine atom. BCFTD has been found to have various biochemical and physiological effects and has been studied for its potential use in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, closely related to the target compound, have been studied for their antiviral properties. Specifically, some derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010).

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including those similar to 5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, have been explored for their corrosion inhibition performances on iron. These compounds' electronic properties, such as molecular orbital energies and electron distribution, were analyzed, showing potential as corrosion inhibitors (Kaya et al., 2016).

Structural and Electronic Analysis

The structural and electronic properties of similar compounds have been extensively studied. For instance, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was analyzed, providing insights into its geometrical, vibrational, and electronic characteristics, which are crucial for understanding its potential applications (Kerru et al., 2019).

Insecticidal Activity

1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, including those derived from 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine, a closely related compound, demonstrated significant insecticidal activity. This suggests potential applications in pest control (Ismail et al., 2021).

Anticancer Evaluation

Imidazo[2,1-b][1,3,4]-thiadiazole derivatives, synthesized from similar compounds, were evaluated for their anticancer activity. Some derivatives showed promising activity against leukemic cancer cell lines, indicating potential in cancer treatment research (Noolvi et al., 2011).

Quantum Chemical and Molecular Dynamics Studies

Thiadiazole derivatives have been subjected to quantum chemical and molecular dynamics studies to predict their performances in various applications. These studies provide valuable insights into the electronic properties and molecular interactions of such compounds (Kaya et al., 2016).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of 1,3,4-thiadiazole derivatives. These provide foundational knowledge for exploring further applications in various fields such as pharmaceuticals and materials science (Ling, 2007).

Wirkmechanismus

Target of Action

It is structurally similar to benzodiazepines, which are known to act on the central nervous system (cns) by binding to gaba a receptors .

Mode of Action

This results in an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the effect of gaba and leading to increased inhibitory effects in the cns .

Result of Action

Benzodiazepines, which share structural similarities, cause a decrease in neuronal excitability, leading to their effects as anxiolytics, anticonvulsants, and muscle relaxants .

Eigenschaften

IUPAC Name |

5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBGWPLTTUELAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NN=C(S2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464731.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)

![4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid](/img/structure/B2464735.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)

![1-(indolin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2464741.png)

![Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate](/img/structure/B2464746.png)